(-)-Alfa-tocoferol

Descripción general

Descripción

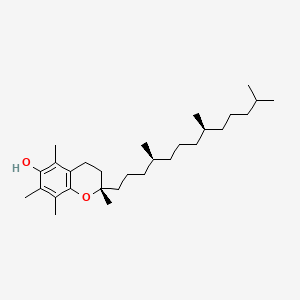

(-)-alpha-Tocopherol is a naturally occurring form of vitamin E, a fat-soluble antioxidant that plays a crucial role in protecting cells from oxidative damage. It is one of the most biologically active forms of vitamin E and is commonly found in various food sources such as vegetable oils, nuts, seeds, and green leafy vegetables. Its antioxidant properties make it essential for maintaining healthy skin, eyes, and immune function.

Aplicaciones Científicas De Investigación

(-)-alpha-Tocopherol has a wide range of scientific research applications, including:

Chemistry: Used as a standard antioxidant in various chemical assays and studies.

Biology: Studied for its role in cellular protection and signaling pathways.

Medicine: Investigated for its potential therapeutic effects in preventing and treating diseases related to oxidative stress, such as cardiovascular diseases, neurodegenerative disorders, and certain cancers.

Industry: Utilized in the formulation of dietary supplements, skincare products, and food preservatives due to its antioxidant properties.

Mecanismo De Acción

Target of Action

(-)-alpha-Tocopherol, also known as Vitamin E, primarily targets cell membranes, lipoproteins, and other circulating molecules in the body . Its role is to act as a potent antioxidant, protecting these targets from oxidative damage by neutralizing free radicals .

Mode of Action

The mode of action of (-)-alpha-Tocopherol involves its interaction with reactive oxygen species (ROS), such as free radicals . Free radicals can cause oxidative damage to cells and tissues, leading to various diseases. (-)-alpha-Tocopherol neutralizes these free radicals, thereby preventing oxidative damage .

Biochemical Pathways

(-)-alpha-Tocopherol affects several biochemical pathways. Its antioxidant properties play a crucial role in the lipid peroxidation pathway, where it prevents the oxidation of polyunsaturated fatty acids . It also influences the inflammatory response pathway by inhibiting the production of pro-inflammatory mediators .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (-)-alpha-Tocopherol significantly impact its bioavailability . After oral administration, it is absorbed in the intestines and distributed throughout the body, particularly in lipid-rich tissues due to its lipophilic nature . It is metabolized in the liver and excreted via bile and feces .

Result of Action

The primary result of (-)-alpha-Tocopherol’s action is the protection of cells from oxidative damage. By neutralizing free radicals, it prevents lipid peroxidation, protein oxidation, and DNA damage . This antioxidant action contributes to the prevention of various diseases, including cardiovascular diseases, cancer, and neurodegenerative disorders .

Action Environment

The action, efficacy, and stability of (-)-alpha-Tocopherol can be influenced by various environmental factors. For instance, its antioxidant activity can be enhanced in the presence of other antioxidants like Vitamin C . Moreover, factors like diet, age, and health status can affect its absorption and bioavailability .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (-)-alpha-Tocopherol typically involves the condensation of trimethylhydroquinone with isophytol under acidic conditions. This reaction is followed by cyclization and subsequent purification steps to obtain the desired product. The reaction conditions often include the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride to facilitate the condensation and cyclization processes.

Industrial Production Methods: Industrial production of (-)-alpha-Tocopherol involves large-scale synthesis using similar chemical reactions but optimized for efficiency and yield. The process includes the extraction of natural precursors from plant sources, followed by chemical modification and purification. Advanced techniques such as chromatography and crystallization are employed to ensure high purity and quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions: (-)-alpha-Tocopherol undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to tocopheryl quinone, a reaction that occurs readily in the presence of oxygen and light.

Reduction: The quinone form can be reduced back to (-)-alpha-Tocopherol using reducing agents such as sodium borohydride.

Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Oxygen, light, and metal catalysts like iron or copper.

Reduction: Sodium borohydride or other mild reducing agents.

Substitution: Various halogenating agents or nucleophiles under controlled conditions.

Major Products:

Oxidation: Tocopheryl quinone.

Reduction: Regenerated (-)-alpha-Tocopherol.

Substitution: Derivatives with modified functional groups.

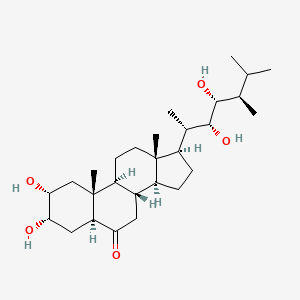

Comparación Con Compuestos Similares

(-)-alpha-Tocopherol is one of several tocopherols and tocotrienols that constitute the vitamin E family. Similar compounds include:

- beta-Tocopherol

- gamma-Tocopherol

- delta-Tocopherol

- alpha-Tocotrienol

- beta-Tocotrienol

- gamma-Tocotrienol

- delta-Tocotrienol

Uniqueness: (-)-alpha-Tocopherol is unique due to its higher biological activity and greater efficacy in protecting cells from oxidative damage compared to other tocopherols and tocotrienols. Its specific molecular structure allows for more efficient interaction with lipid radicals, making it the most potent form of vitamin E in terms of antioxidant activity.

Propiedades

IUPAC Name |

(2S)-2,5,7,8-tetramethyl-2-[(4S,8S)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3/t21-,22-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVJHHUAWPYXKBD-SYZUXVNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(CC[C@](O2)(C)CCC[C@@H](C)CCC[C@@H](C)CCCC(C)C)C(=C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60873171 | |

| Record name | (2S,4'S,8'S)-alpha-Tocopherol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77171-97-2 | |

| Record name | (2S,4'S,8'S)-alpha-Tocopherol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-Chloro-1-(2,4-dichlorophenyl)ethenyl] bis(1,1,2,2,2-pentadeuterioethyl) phosphate](/img/structure/B1146204.png)

![1-[6,7,8,9-tetradeuterio-10-[3-(dimethylamino)propyl]-5-oxophenothiazin-2-yl]ethanol](/img/structure/B1146224.png)